3-methoxy-N-(6-methylpyridin-2-yl)benzamide
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Overview
Description
3-methoxy-N-(6-methylpyridin-2-yl)benzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a methoxy group attached to the benzene ring and a pyridinyl group attached to the amide nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-(6-methylpyridin-2-yl)benzamide typically involves the reaction of 3-methoxybenzoic acid with 6-methyl-2-aminopyridine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, involving advanced techniques such as continuous flow synthesis and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N-(6-methylpyridin-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: 3-hydroxy-N-(6-methylpyridin-2-yl)benzamide.
Reduction: 3-methoxy-N-(6-methylpyridin-2-yl)benzylamine.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
3-methoxy-N-(6-methylpyridin-2-yl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.
Medicine: Explored for its potential therapeutic effects in treating diseases such as tuberculosis.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-methoxy-N-(6-methylpyridin-2-yl)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-hydroxy-N-(6-methylpyridin-2-yl)benzamide: Similar structure but with a hydroxyl group instead of a methoxy group.
N-(6-methylpyridin-2-yl)carbamothioyl)benzamide: Contains a thiourea group instead of an amide group.
Uniqueness
3-methoxy-N-(6-methylpyridin-2-yl)benzamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to its analogs, making it a valuable compound for specific research and industrial applications.
Properties
Molecular Formula |
C14H14N2O2 |
---|---|
Molecular Weight |
242.27 g/mol |
IUPAC Name |
3-methoxy-N-(6-methylpyridin-2-yl)benzamide |
InChI |
InChI=1S/C14H14N2O2/c1-10-5-3-8-13(15-10)16-14(17)11-6-4-7-12(9-11)18-2/h3-9H,1-2H3,(H,15,16,17) |
InChI Key |
RGDXTZSZZQXINX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2=CC(=CC=C2)OC |
Origin of Product |
United States |
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